molecular formula C11H9FN2O B1318124 2-(3-Fluorophenoxy)pyridin-3-amine CAS No. 954584-05-5

2-(3-Fluorophenoxy)pyridin-3-amine

Cat. No.: B1318124
CAS No.: 954584-05-5
M. Wt: 204.2 g/mol
InChI Key: DBGSVVMZJJADHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H9FN2O. It is a member of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the phenoxy group imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)pyridin-3-amine typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 3-chloropyridine in the presence of a base such as potassium carbonate or sodium hydride to form 2-(3-fluorophenoxy)pyridine.

    Amination: The subsequent amination of 2-(3-fluorophenoxy)pyridine using ammonia or an amine source under catalytic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution and amination reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Fluorophenoxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridin-3-amine
  • 3-Fluorophenoxybenzene
  • 2-(4-Fluorophenoxy)pyridin-3-amine

Uniqueness

2-(3-Fluorophenoxy)pyridin-3-amine is unique due to the specific positioning of the fluorine atom and the phenoxy group on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(3-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGSVVMZJJADHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.